molecular formula C10H20N2O2 B1370366 1-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethyl)-piperazine CAS No. 82516-57-2

1-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethyl)-piperazine

Cat. No. B1370366
CAS RN: 82516-57-2
M. Wt: 200.28 g/mol
InChI Key: CUTBQYOJWOSAHD-UHFFFAOYSA-N
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Patent
US06716845B2

Procedure details

A solution of 2.6 ml N-benzylpiperazine in dimethylformamide (30 ml) is treated slowly with sodium hydride (510 mg). To this suspension is added toluene-4-sulfonic acid 2,2-dimethyl-[1,3]dioxolan-4-ylmethyl ester (0.8 g) and the mixture stirred overnight. The reaction mixture is evaporated, the residue is trated with water and the product extracted with ethyl acetate. The organic extract is dried and evaporated. The crude product is purified by flash chromatography on silica gel using heptane/ethyl acetate 1:1 as eluent. The purified intermediate (0.9 g) is dissolved in methanol (30 ml) and hydrogenated over palladium on charcoal (0.3 g). The catalyst is filtered off and the filtrate is evaporated to yield 0.54 g of the title compound as a waxy solid.
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
510 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)[C:2]1[CH:7]=CC=CC=1.[H-].[Na+].[CH3:16][C:17]1([CH3:34])[O:21]C(COS(C2C=CC(C)=CC=2)(=O)=O)C[O:18]1>CN(C)C=O>[CH3:16][C:17]1([CH3:34])[O:21][CH:2]([CH2:1][N:8]2[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]2)[CH2:7][O:18]1 |f:1.2|

Inputs

Step One
Name
Quantity
2.6 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCNCC1
Name
Quantity
510 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.8 g
Type
reactant
Smiles
CC1(OCC(O1)COS(=O)(=O)C1=CC=C(C=C1)C)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated
EXTRACTION
Type
EXTRACTION
Details
the product extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CUSTOM
Type
CUSTOM
Details
is dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product is purified by flash chromatography on silica gel
DISSOLUTION
Type
DISSOLUTION
Details
The purified intermediate (0.9 g) is dissolved in methanol (30 ml) and hydrogenated over palladium on charcoal (0.3 g)
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1(OCC(O1)CN1CCNCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.54 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.